N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide” is a compound with the molecular formula C19H21ClN4O4S2 and a molecular weight of 468.97. It belongs to a class of compounds known as oxadiazoles .
Synthesis Analysis
The synthesis of oxadiazoles, including the compound , typically involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using techniques such as FT-IR, LCMS, and NMR .Molecular Structure Analysis
The molecular structure of this compound includes a 5-chlorothiophen-2-yl group, a 1,3,4-oxadiazol-2-yl group, and a 4-(dipropylsulfamoyl)benzamide group. The presence of these groups contributes to the compound’s physicochemical properties and biological activity.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 468.97. Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available literature.Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research has demonstrated that derivatives of 1,3,4-oxadiazole, which resemble the core structure of the compound , have been synthesized and evaluated for their anticancer properties. These studies aim to explore the therapeutic potential of these compounds against various cancer cell lines. For instance, compounds featuring the 1,3,4-oxadiazole moiety have shown promising anticancer activity against breast, lung, colon, and ovarian cancer cell lines in vitro, indicating their potential as anticancer agents. The structure-activity relationship (SAR) studies of these compounds have furthered understanding of their mechanisms and improved their anticancer efficacy (Ravinaik et al., 2021).
Antimicrobial and Antitubercular Activity
Compounds with the 1,3,4-oxadiazole ring have been synthesized and tested for their antimicrobial and antitubercular activities. These compounds have been reported to exhibit broad-spectrum antimicrobial activity against bacterial and fungal strains, such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. Their structure has been pivotal in combating resistant strains of Mycobacterium tuberculosis, offering a pathway to novel antitubercular therapies (Nayak et al., 2016; G. Naganagowda & A. Petsom, 2011).
Anti-inflammatory and Anti-angiogenic Properties
Research has identified that benzophenone appended oxadiazole derivatives exhibit significant anti-inflammatory activity, indicating the therapeutic potential of similar compounds in treating inflammatory conditions. These studies have highlighted the compounds' ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation, suggesting their use in developing new anti-inflammatory drugs (Puttaswamy et al., 2018).
Antidiabetic Activity
Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their antidiabetic activities through in vitro screenings. These studies aim to develop new therapeutic agents for diabetes management by inhibiting α-amylase, an enzyme crucial for carbohydrate digestion. This line of research represents a promising approach to managing blood glucose levels in diabetic patients, highlighting the potential of 1,3,4-oxadiazole derivatives in antidiabetic drug development (Lalpara et al., 2021).
Zukünftige Richtungen
Oxadiazoles, including “N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide”, are a promising class of compounds in medicinal chemistry . They have shown potential in the treatment of various diseases, including cancer . Future research may focus on further exploring the therapeutic potential of these compounds and developing more effective and safer drugs.
Eigenschaften
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4S2/c1-3-11-24(12-4-2)30(26,27)14-7-5-13(6-8-14)17(25)21-19-23-22-18(28-19)15-9-10-16(20)29-15/h5-10H,3-4,11-12H2,1-2H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBIPDKOKHQCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.